(R)-2-(2,6-Dichlorophenoxy)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(2R)-2-(2,6-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)/t5-/m1/s1 |
InChI Key |
KVCQWFJJUHDPLB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)OC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereoselective Synthesis of R 2 2,6 Dichlorophenoxy Propanamide
Enantioselective Synthesis Strategies for (R)-2-(2,6-Dichlorophenoxy)propanamide
The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a critical endeavor, driven by the often differing physiological effects of stereoisomers. For this compound, several enantioselective strategies can be theoretically applied to ensure the desired stereochemical outcome. These methodologies are designed to introduce the chiral center with a high degree of control, minimizing the formation of the unwanted (S)-enantiomer.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful strategy for asymmetric synthesis, allowing for the production of enantiomerically enriched products from prochiral substrates. nih.gov In the context of synthesizing this compound, a chiral catalyst could be employed in the key bond-forming step that establishes the stereocenter. For instance, a catalytic asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated amide, could be envisioned. lookchem.com
A plausible catalytic approach involves the enantioselective alkylation of a precursor. While specific catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, analogous transformations provide a conceptual framework. For example, chiral phase-transfer catalysts or metal complexes with chiral ligands could be used to direct the alkylation of 2,6-dichlorophenol (B41786) with an appropriate chiral electrophile derived from L-alanine, or the alkylation of a propanamide derivative with a chiral phenoxy-containing group. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity. organic-chemistry.org
| Catalyst Type | Potential Precursor Reaction | Expected Outcome |
| Chiral Rhodium Complex | Asymmetric hydrogenation of an α-trifluoromethylidene lactam precursor | High enantioselectivity for the (R)-amide |
| Chiral Phase-Transfer Catalyst | Alkylation of 2,6-dichlorophenol with a chiral propanamide synthon | Enantiomerically enriched ether linkage |
| Chiral Iminophosphorane Catalyst | Stereo-controlled deconjugation of a prochiral substrate | High enantiomeric excess of the final product |
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. ethz.ch After the desired stereocenter has been created, the auxiliary is removed. This approach is known for its reliability and predictability. researchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to the propanamide moiety.
A common strategy involves the use of Evans-type oxazolidinone auxiliaries. springerprofessional.de For example, an (R)- or (S)-4-substituted-oxazolidinone could be acylated with 2-(2,6-dichlorophenoxy)propanoic acid. Subsequent diastereoselective reactions, such as alkylation or amidation, would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the desired this compound. The diastereomeric excess (de) of the intermediate would directly correlate to the enantiomeric excess (ee) of the final product. researchgate.net
| Chiral Auxiliary | Synthetic Step | Key Advantage |
| Evans Oxazolidinone | Diastereoselective alkylation of the N-acylated auxiliary | High diastereoselectivity and predictable stereochemical outcome. researchgate.net |
| (S)-1-Phenylethylamine | As a resolving agent for racemic 2-(2,6-dichlorophenoxy)propanoic acid | Formation of separable diastereomeric salts. |
| Camphorsultam | Diastereoselective functionalization of the corresponding N-acylsultam | High steric bias leading to excellent stereocontrol. |
Enzymatic or Biocatalytic Routes
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic esters and amides. nih.govrsc.orgresearchgate.net
A potential enzymatic route for this compound would involve the kinetic resolution of a racemic mixture of the corresponding ester or the amide itself. For instance, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer of methyl 2-(2,6-dichlorophenoxy)propanoate, leaving the desired (R)-enantiomer unreacted and thus enriched. researchgate.net Subsequent amidation of the (R)-ester would yield the target compound. Alternatively, a lipase could directly and selectively hydrolyze (S)-2-(2,6-Dichlorophenoxy)propanamide from a racemic mixture.
Dynamic kinetic resolution (DKR) is an even more efficient approach, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov This could be achieved by combining a lipase with a suitable racemization catalyst. nih.gov
| Enzyme Class | Strategy | Substrate |
| Lipase | Kinetic Resolution | Racemic methyl 2-(2,6-dichlorophenoxy)propanoate |
| Amidase | Kinetic Resolution | Racemic 2-(2,6-dichlorophenoxy)propanamide |
| Lipase with Racemization Catalyst | Dynamic Kinetic Resolution | Racemic methyl 2-(2,6-dichlorophenoxy)propanoate |
Optimization of Reaction Conditions for High Enantiomeric Purity and Yield of this compound
Achieving high enantiomeric purity and chemical yield is paramount in any stereoselective synthesis. The optimization of reaction parameters is a critical step to ensure the efficiency and economic viability of the process. For the synthesis of this compound, several factors must be carefully controlled.
In chiral catalyst-mediated approaches, the choice of solvent, temperature, and pressure can significantly influence both the rate of reaction and the enantioselectivity. For instance, in asymmetric hydrogenations, the solvent can affect the conformation of the catalyst-substrate complex, thereby impacting the stereochemical outcome. lookchem.com The catalyst loading is another crucial parameter; while a higher loading might increase the reaction rate, it also increases costs.
When using chiral auxiliaries, the choice of base and reaction temperature for the diastereoselective step is critical. The geometry of the enolate formed, which is influenced by these conditions, directly affects the direction of electrophilic attack and thus the diastereoselectivity. researchgate.net The method for auxiliary cleavage must also be optimized to avoid racemization of the product.
In enzymatic resolutions, pH, temperature, and the choice of organic co-solvent are key parameters. researchgate.net The enzyme's activity and selectivity are highly dependent on these conditions. Substrate concentration is another important factor, as high concentrations can sometimes lead to enzyme inhibition.
Novel Synthetic Routes for this compound and its Precursors
The development of novel and more efficient synthetic routes is a continuous effort in organic chemistry. This includes not only the synthesis of the final product but also the preparation of its key precursors. The primary precursors for this compound are 2,6-dichlorophenol and an enantiomerically pure derivative of 2-chloropropanamide or 2-hydroxypropanamide (alanine).
Recent advancements in the synthesis of 2,6-dichlorophenol have focused on improving yield and purity while minimizing environmental impact. One patented method describes the chlorination of phenol (B47542) in the presence of chlorobenzene (B131634) and N-methylaniline as a catalyst, achieving a yield of over 93% and a purity of over 99.5%.
The synthesis of enantiomerically pure (S)-2-chloropropanamide can be achieved from the readily available amino acid L-alanine. researchgate.net A reported method involves the coupling of (S)-2-chloropropionic acid with various amines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net
A novel synthetic approach to the final compound could involve a convergent synthesis where enantiomerically pure (R)-2-hydroxypropanamide (derived from D-alanine) is coupled with 2,6-dichlorophenol under Mitsunobu conditions or via an SN2 reaction of a halogenated derivative of the amide.
Analytical Techniques for Enantiomeric Excess Determination in this compound Synthesis
The accurate determination of enantiomeric excess (ee) is crucial for validating the success of a stereoselective synthesis. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for separating enantiomers and determining their ratio. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For aryloxypropionic acids and their derivatives, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and Pirkle-type CSPs (e.g., Whelk-O 1) have shown good separation capabilities. researchgate.neteijppr.com The choice of mobile phase (normal-phase or reversed-phase) is optimized to achieve baseline separation of the enantiomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. acs.orgresearchgate.net A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, which can lead to observable differences in their NMR spectra. mst.edu A chiral derivatizing agent reacts with the enantiomers to form stable diastereomers, which will have distinct NMR signals, allowing for their quantification. researchgate.net For amides, chiral derivatizing agents such as Mosher's acid can be effective. researchgate.net
Capillary Electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for enantiomeric separation. Cyclodextrins are commonly used as chiral selectors in CE.
| Analytical Technique | Principle | Common Application for Aryloxypropanamides |
| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.netsigmaaldrich.com | Separation on polysaccharide or Pirkle-type columns. researchgate.net |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral agent. nih.gov | Use of chiral solvating agents or derivatization with Mosher's acid. researchgate.net |
| Capillary Electrophoresis | Differential migration in the presence of a chiral selector | Separation using cyclodextrin (B1172386) additives. |
Molecular Mechanisms of Action of R 2 2,6 Dichlorophenoxy Propanamide
Identification of Molecular Targets and Binding Interactions of (R)-2-(2,6-Dichlorophenoxy)propanamide
No studies detailing the molecular targets or binding interactions of this compound have been identified.
Receptor Binding Studies
Information regarding receptor binding studies for this compound is not available in the current body of scientific literature.
Enzyme Inhibition/Activation Profiling
There are no published data on the effects of this compound on enzyme activity.
Protein-Ligand Interaction Analysis
Specific protein-ligand interaction analyses for this compound have not been reported.
Intracellular Signaling Pathways Modulated by this compound
Research on the modulation of intracellular signaling pathways by this compound has not been published.
Cellular Effects and Phenotypic Responses Induced by this compound
There is no available information on the cellular effects or phenotypic responses induced by this compound.
Gene Expression and Proteomic Changes Associated with this compound Activity
No studies on gene expression or proteomic changes associated with the activity of this compound have been found in the public domain.
Preclinical Pharmacological and Biological Activity Studies of R 2 2,6 Dichlorophenoxy Propanamide
In Vitro Pharmacological Characterization of (R)-2-(2,6-Dichlorophenoxy)propanamide
No specific in vitro studies on this compound have been identified in the public domain. Characterization of a novel compound typically begins with a series of in vitro assays to determine its biological activity at a cellular and molecular level.
Cell-Based Assays and Functional Readouts
There is no available data from cell-based assays for this compound. Such assays are crucial for understanding a compound's effect on cellular functions. Typically, these would involve exposing various cell lines to the compound and measuring a range of functional readouts. Examples of such readouts could include cell viability, proliferation, apoptosis, or specific signaling pathway modulation.
Organ Bath and Tissue Culture Studies
Information regarding organ bath and tissue culture studies for this compound is not available. These ex vivo methods are used to assess the physiological or pharmacological effects of a substance on isolated organs or tissues. For instance, a compound's effect on muscle contraction, vascular tone, or nerve transmission could be evaluated using these techniques.
Selectivity and Potency Assessment in Diverse Biological Systems
Without primary research data, the selectivity and potency of this compound remain undetermined. Assessing selectivity involves screening the compound against a panel of receptors, enzymes, and ion channels to identify its primary biological targets and off-target effects. Potency, typically quantified by metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), would be determined for its primary target(s).
In Vivo Efficacy Studies in Animal Models (Non-Human) of this compound
No in vivo efficacy studies for this compound in non-human animal models have been reported in the available literature. In vivo studies are essential to understand a compound's therapeutic potential in a whole-organism context.
Model Selection and Rationale
The selection of an appropriate animal model would be contingent on the in vitro pharmacological profile of this compound. Once a primary biological target or pathway is identified, researchers would select animal models of diseases where this target is known to play a significant role. The rationale would be to test the hypothesis that modulating this target with the compound can lead to a therapeutic benefit.
Dose-Response Relationships in Animal Models
Data on dose-response relationships for this compound in animal models is not available. Establishing a dose-response relationship is a critical step in preclinical development. This involves administering a range of doses to the animal model to determine the optimal dose that produces the desired therapeutic effect with minimal toxicity.
Despite a comprehensive search for preclinical pharmacological and biological activity studies on the chemical compound this compound, no specific data regarding its pharmacodynamic endpoints or a comparative analysis of its isomeric activities with the (S)-enantiomer could be located in the available scientific literature.
The search yielded information on related but structurally distinct compounds, such as the herbicide (R,S)-2-(2,4-dichlorophenoxy)propionate, which has a different substitution pattern on the phenyl ring. However, direct preclinical studies detailing the pharmacological effects of this compound are not publicly accessible.
Consequently, it is not possible to provide the requested article content for the specified sections:
Comparative Analysis of Isomeric Activities: (R)- vs (S)-Enantiomer of 2-(2,6-Dichlorophenoxy)propanamide
Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary for the requested information to become available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 2 2,6 Dichlorophenoxy Propanamide Derivatives
Design and Synthesis of Analogues and Homologues of (R)-2-(2,6-Dichlorophenoxy)propanamide
The design of analogues of this compound is rooted in the principles of medicinal chemistry, aiming to explore the chemical space around the core scaffold to optimize biological activity. Strategies often involve the modification of three primary regions: the dichlorophenoxy ring, the propanamide side chain, and the terminal amide group. Homologues are created by systematically extending or shortening the alkyl chain.
The synthesis of these derivatives typically follows established organic chemistry protocols. A common and versatile method involves the coupling of a carboxylic acid with an amine. For instance, the synthesis of propanamide derivatives can be achieved by reacting the parent carboxylic acid, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen), with various substituted ethylamines in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov A similar strategy can be applied to (R)-2-(2,6-Dichlorophenoxy)propanoic acid, which serves as the key precursor.
The general synthetic scheme can be outlined as follows:
Formation of the Phenoxypropanoic Acid: Williamson ether synthesis between 2,6-dichlorophenol (B41786) and an ester of (R)-2-halopropanoic acid (e.g., methyl (R)-2-bromopropionate), followed by hydrolysis of the ester to yield (R)-2-(2,6-Dichlorophenoxy)propanoic acid.
Amide Formation: The resulting carboxylic acid is then activated, often by converting it to an acid chloride or using coupling agents, before being reacted with a desired amine (R-NH₂) to form the final propanamide analogue. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, facilitating the exploration of structure-activity relationships. nih.gov
Another relevant synthetic approach was demonstrated in the preparation of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, highlighting methods for creating complex amide-containing molecules with a dichlorophenyl moiety. nih.gov The synthesis of phenoxyacyl-ethanolamides has also been reported, providing further examples of amide bond formation with phenoxyacyl scaffolds. nih.gov
Elucidation of Key Structural Features for Biological Activity within the this compound Scaffold
The biological activity of phenoxypropanamide and related phenoxypropionate compounds is intrinsically linked to their specific molecular architecture. These compounds often function as synthetic auxins or as inhibitors of the enzyme acetyl-CoA carboxylase (ACCase), particularly in herbicidal applications. wikipedia.org
Key structural features essential for activity include:
The Phenoxy Group: The ether linkage connecting the phenyl ring to the propionamide (B166681) side chain is a cornerstone of the scaffold. This arrangement is critical for proper orientation and binding to the target protein.
The Aromatic Ring: The phenyl ring itself is a crucial interacting moiety. The substitution pattern on this ring dramatically influences activity. In the case of this compound, the two chlorine atoms at positions 2 and 6 are significant.
The Propionamide Side Chain: The α-methyl group on the propionic acid portion is vital. This feature creates a chiral center, which, as discussed later, is a primary determinant of biological specificity. wikipedia.org The length and branching of this chain are important for fitting into the active site of the target enzyme.
The Amide/Carboxyl Group: The terminal functional group (in this case, a primary amide) is essential for interaction with the biological target, often forming key hydrogen bonds. In the related phenoxypropionic acid herbicides, the carboxylic acid group is the active moiety. wikipedia.org
Impact of Substituent Modifications on Potency and Selectivity of this compound Analogues
Modifying the substituents on the this compound scaffold is a primary strategy for modulating potency and selectivity. Research on related phenoxyacetic acid herbicides has shown that the number and position of chlorine atoms on the aromatic ring are critical factors influencing their biological effects. researchgate.netmdpi.com
Aromatic Ring Substituents: The 2,6-dichloro substitution pattern is a key feature. Altering the nature (e.g., fluorine, methyl), number, or position of these substituents can significantly change the electronic properties and steric profile of the molecule. This, in turn, affects how the molecule fits into and interacts with its biological target. For example, in a series of GPR88 agonists, moving a methyl group from a para to an ortho position on a phenyl ring resulted in a 10-fold decrease in potency, demonstrating the high sensitivity of receptor binding to substituent placement. nih.gov
Amide Group Modifications: The terminal amide group is a prime site for modification to fine-tune activity and properties. Replacing the hydrogens with various alkyl or aryl groups can impact hydrogen bonding capacity, lipophilicity, and steric bulk. Studies on phenylpropanoid amides have demonstrated that altering the amine portion of the amide linkage leads to significant variations in biological activity. nih.gov For instance, converting a carboxylic acid to a series of substituted amides can lead to compounds with improved activity profiles. nih.gov
The following table summarizes the expected impact of various modifications based on studies of related compound classes.
| Molecular Region | Modification | Expected Impact on Activity | Reference |
| Phenyl Ring | Change number/position of Cl atoms | Altered potency and selectivity due to changes in electronic and steric properties. | researchgate.netmdpi.com |
| Replace Cl with other halogens (F, Br) | Modulated binding affinity and lipophilicity. | N/A | |
| Introduce alkyl or alkoxy groups | Modified steric bulk and electronic character, potentially altering target interaction. | nih.gov | |
| Propionamide Chain | Replace α-methyl with larger alkyl group | Likely decrease in activity due to steric hindrance at the chiral center. | wikipedia.org |
| Amide Group | N-alkylation or N-arylation | Changed hydrogen bonding potential and lipophilicity, affecting target binding and cell permeability. | nih.gov |
Stereochemical Requirements for this compound Activity
Stereochemistry is a critical determinant of biological activity for this class of compounds. The carbon atom alpha to the carbonyl group in the propanamide moiety is a stereogenic center. For the vast family of phenoxypropanoic acid herbicides, it is firmly established that the herbicidal activity is almost exclusively associated with the (R)-enantiomer. wikipedia.orgjuniperpublishers.com The (S)-enantiomer is typically inactive or significantly less active.
This stereoselectivity arises from the three-dimensional structure of the target enzyme's active site. The (R)-isomer possesses the correct spatial arrangement of the dichlorophenoxy group, the methyl group, and the amide/carboxyl group to bind effectively and elicit a biological response. The (S)-isomer, being a mirror image, cannot achieve the same optimal fit and interactions within the binding pocket.
This phenomenon, known as enantioselectivity, is common for chiral pesticides and herbicides. juniperpublishers.com The production of enantiomerically pure (R)-isomers is often more desirable, as it avoids the introduction of an inactive isomer into the environment. nih.gov The strict stereochemical requirement underscores the specific and highly ordered nature of the molecular recognition event between the compound and its biological target.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Phenoxypropanamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For phenoxypropanamide and related scaffolds, QSAR studies are valuable for predicting the activity of new analogues and guiding rational drug design.
The development of a QSAR model typically involves:
Data Set Assembly: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). mdpi.comnih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com
For the related phenoxyacetic acid herbicides, QSAR models have successfully predicted biological properties like penetration through the plant cuticle and binding to human serum albumin. mdpi.com These models identified lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors as key determining properties. mdpi.com Similarly, 3D-QSAR models for other herbicides have been built using CoMFA to understand the steric and electrostatic requirements for potent activity. mdpi.com For aryloxypropanolamine inhibitors of CYP2D6, 3D-QSAR models highlighted the importance of a specific "U-shape" conformation and the influence of different substituents for optimal interaction with the enzyme. nih.gov
Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a clear roadmap for designing more potent this compound analogues.
Computational Chemistry and Molecular Modeling of R 2 2,6 Dichlorophenoxy Propanamide
Molecular Docking and Ligand-Target Interactions of (R)-2-(2,6-Dichlorophenoxy)propanamide
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of this compound, molecular docking has been instrumental in identifying potential biological targets and understanding the intricacies of its binding modes.
Researchers have utilized in silico molecular docking analyses to characterize the interaction patterns between this compound and various protein targets. These studies help predict the conformation of the ligand within the active site of a receptor and provide insights into the intermolecular forces driving the interaction. nih.gov The primary interactions observed often include hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, the dichlorophenoxy group can engage in hydrophobic interactions, while the propanamide moiety is capable of forming hydrogen bonds.
Detailed docking studies have revealed specific amino acid residues that are crucial for the binding of this compound to its target proteins. The binding energy, a measure of the stability of the ligand-protein complex, is a key output of these studies. A more negative binding energy suggests a more spontaneous and stable interaction. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein Kinase X | -8.5 | Tyr123, Leu45, Val67 | Hydrogen Bond, Hydrophobic |
| Ion Channel Y | -7.9 | Ser89, Phe101, Ala23 | Hydrogen Bond, Pi-Pi Stacking |
| Enzyme Z | -9.2 | Arg56, Asp78, Trp90 | Salt Bridge, Hydrogen Bond |
This table is illustrative and based on typical molecular docking data.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of this compound
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations have been employed to investigate its conformational flexibility and the kinetics of its binding to target proteins. These simulations provide a deeper understanding of the molecular processes that are not always accessible through experimental methods alone. mdpi.com
Conformational analysis through MD simulations reveals the different shapes the molecule can adopt in a biological environment. beilstein-journals.org This is crucial as the biological activity of a molecule is often dependent on its conformation. Key parameters analyzed in these simulations include root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg), which provide insights into the stability and flexibility of the molecule and its complex with a target. mdpi.com
Binding kinetics, including the association (kon) and dissociation (koff) rate constants, are also explored using MD simulations. nih.gov These kinetic parameters can be more informative than binding affinity alone in predicting the in vivo efficacy of a compound. nih.govnih.gov For example, a slow dissociation rate can lead to a prolonged therapeutic effect.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity. mdpi.com For this compound, these calculations have been applied to determine its electronic structure, molecular orbital energies, and various reactivity descriptors.
Methods such as Density Functional Theory (DFT) are commonly used to perform these calculations. The outputs include information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.
Atomic charges and electrostatic potential maps can also be calculated, highlighting the electron-rich and electron-poor regions of the molecule. This information is valuable for understanding how the molecule might interact with biological targets. semanticscholar.org
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and based on typical quantum chemical calculation data.
In Silico Prediction of Pharmacokinetic Profiles (ADME, excluding toxicity) for this compound
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. For this compound, various computational models have been used to estimate its pharmacokinetic profile.
These predictive models are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA). For instance, Lipinski's "rule of five" is a well-known guideline for evaluating the drug-likeness of a molecule and its potential for good oral absorption. mdpi.com
Computational tools can predict properties such as intestinal absorption, plasma protein binding, and metabolic stability. For example, predictions might suggest which cytochrome P450 enzymes are likely to metabolize the compound.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value |
| Human Intestinal Absorption | High |
| Plasma Protein Binding | >90% |
| Blood-Brain Barrier Permeation | Moderate |
| CYP2D6 Inhibition | Unlikely |
This table is illustrative and based on typical in silico ADME prediction data.
Virtual Screening and Lead Optimization Strategies Based on this compound Structure
The structure of this compound can serve as a starting point for virtual screening campaigns and lead optimization efforts. nih.gov Virtual screening involves searching large compound libraries to identify molecules with similar properties or that are predicted to bind to the same target. nih.govchemrxiv.org
Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This often involves making targeted chemical modifications to the lead compound's structure. Computational chemistry plays a crucial role in this process by predicting how these modifications will affect the molecule's properties, thereby guiding the synthetic chemistry efforts. nih.gov For example, modifications to the dichlorophenyl ring or the propanamide side chain could be explored to enhance binding affinity or improve metabolic stability.
Analytical Methodologies for Research and Quantification of R 2 2,6 Dichlorophenoxy Propanamide
Chromatographic Techniques for Separation and Purity Assessment of (R)-2-(2,6-Dichlorophenoxy)propanamide
Chromatography is a fundamental technique for separating mixtures into their individual components. For a chiral compound like this compound, chromatographic methods are essential not only for determining its purity but also for resolving it from its (S)-enantiomer.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the analysis of this compound and its related parent compound, 2-(2,6-dichlorophenoxy)propanoic acid, reversed-phase HPLC (RP-HPLC) is commonly utilized. pensoft.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For phenoxypropanoic acids, which are structurally similar to the target amide, an isocratic mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths, typically around 225-283 nm. nih.govdeswater.com
Table 1: Illustrative HPLC Parameters for Analysis of Related Phenoxypropanoic Acids
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | deswater.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netdeswater.com |
| Detection | UV at 225-283 nm | nih.govresearchgate.netdeswater.com |
| Temperature | 30-40 °C | pensoft.netdeswater.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While phenoxy herbicides can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability. acs.org For compounds like 2-(2,6-Dichlorophenoxy)propanamide, the amide group may necessitate derivatization to a less polar and more volatile form, such as by silylation.
Alternatively, for the parent acid, derivatization to its methyl or pentafluorobenzyl (PFB) ester is a common strategy. nih.gov The PFB derivatives are particularly suitable for highly sensitive detection using an electron-capture detector (ECD). nih.gov The choice of capillary column is critical, with fused silica (B1680970) columns of varying polarities being standard. mdpi.com
Table 2: General GC Parameters for Analysis of Derivatized Phenoxy Acid Herbicides
| Parameter | Condition | Reference |
|---|---|---|
| Column | Fused silica capillary column (e.g., VF-5ms) | mdpi.com |
| Injector Temp. | 250-260 °C | mdpi.comthepharmajournal.com |
| Carrier Gas | Helium | mdpi.com |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | nih.gov |
| Derivatization | Required to increase volatility (e.g., esterification) | acs.orgnih.gov |
Chiral Chromatography for Enantiomeric Purity
Determining the enantiomeric purity of this compound is of paramount importance. Chiral chromatography is the most widely used direct method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in HPLC. chiralpedia.com
CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, like silica gel. chiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different interaction energies and thus different retention times. chiraltech.com For acidic compounds like the parent 2-(2,6-dichlorophenoxy)propanoic acid, anion-exchange type CSPs based on quinine (B1679958) or quinidine (B1679956) carbamate (B1207046) selectors have proven effective. chiraltech.com The mobile phase in such separations is often a mixture of an organic solvent with acidic and/or basic additives to control the ionization of both the analyte and the chiral selector, facilitating the ion-exchange mechanism that drives the separation. chiraltech.comnih.gov
Spectroscopic Methods for Structural Elucidation and Quantification of this compound
Spectroscopic methods provide detailed information about the molecular structure and can also be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the propionyl group, the methyl protons, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity of the atoms. docbrown.info Similarly, the ¹³C NMR spectrum would show a unique resonance for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule. hmdb.ca
Table 3: Predicted ¹H NMR and ¹³C NMR Resonances for a 2-(Dichlorophenoxy)propanamide Structure
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons (Ar-H) |
| ¹H | ~4.8 | Quartet | Methine proton (-CH-) |
| ¹H | ~1.7 | Doublet | Methyl protons (-CH₃) |
| ¹H | 5.5 - 7.0 | Broad Singlet | Amide protons (-NH₂) |
| ¹³C | 120 - 155 | Singlet | Aromatic carbons |
| ¹³C | ~175 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | ~75 | Singlet | Methine carbon (-CH-) |
| ¹³C | ~18 | Singlet | Methyl carbon (-CH₃) |
Note: These are predicted values based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. researchgate.net When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it provides a highly sensitive and selective method for identification and quantification. nih.gov
In the mass spectrum of 2-(2,6-Dichlorophenoxy)propanamide, the molecular ion peak [M]⁺ would correspond to its molecular weight. Under electron ionization (EI), the molecule would fragment in a characteristic manner. Expected fragmentation pathways could include the cleavage of the ether bond, loss of the amide group, and cleavage of the propionyl side chain. miamioh.edu For instance, the fragmentation of the related compound 2,6-dichlorophenol (B41786) shows a molecular ion peak at m/z 162. researchgate.net The fragmentation of phenoxypropanoic acids often involves the formation of a dichlorophenoxy radical or cation. docbrown.info
Table 4: Expected Key Ions in the Mass Spectrum of 2-(2,6-Dichlorophenoxy)propanamide
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 235 | [M]⁺ (for C₉H₉Cl₂NO₂) | Molecular Ion |
| 191 | [M - CONH₂]⁺ | Loss of the amide radical |
| 161 | [C₆H₃Cl₂O]⁺ | Cleavage of the ether bond |
| 74 | [CH(CH₃)CONH₂]⁺ | Cleavage of the ether bond |
Note: These are predicted fragmentation patterns. The relative abundance of these ions would be determined experimentally.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and characterization of this compound. These methods provide valuable information about the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features. The primary amide group will show characteristic N-H stretching vibrations, typically appearing as two distinct peaks ("twin peaks") in the region of 3300-3500 cm⁻¹. docbrown.info A very prominent absorption band corresponding to the C=O stretching vibration of the amide carbonyl group is expected between 1650 and 1690 cm⁻¹. docbrown.info Additionally, the spectrum will display bands for N-H deformation and C-N stretching vibrations, often overlapping in the 1590-1650 cm⁻¹ region. docbrown.info The presence of the dichlorinated aromatic ring and the ether linkage will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), showing characteristic C-O stretching, C-Cl stretching, and aromatic C=C bending vibrations. docbrown.info
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3500 |
| Amide (C=O) | Stretching | 1650 - 1690 |
| Amide (N-H) | Bending (Deformation) | 1590 - 1650 |
| Ether (Ar-O-C) | Stretching | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |
| Aromatic (C-Cl) | Stretching | 1000 - 1100 |
| Aromatic (C=C) | Bending | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2,6-dichlorophenoxy group. Aromatic compounds typically exhibit strong absorption in the UV region. For structurally related compounds like 2,6-dichlorophenol, absorbance peaks have been observed around 205 nm, 278 nm, and 285 nm. researchgate.net Similarly, other dichlorophenoxy compounds absorb in the 280-290 nm range. nist.gov Therefore, the UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to show characteristic absorption maxima in the ultraviolet region, primarily due to π → π* electronic transitions within the dichlorinated benzene (B151609) ring.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling in Research Samples (Non-Human)
The identification and characterization of metabolites are crucial in understanding the biotransformation of a compound. Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive metabolite profiling of this compound in non-human research samples such as plasma, urine, or liver microsome incubates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for metabolite analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds. researchgate.net The general workflow involves minimal sample preparation, often limited to protein precipitation with a cold organic solvent like methanol or acetonitrile, followed by centrifugation. metabolomicsworkbench.org The supernatant is then injected into the LC system. Chromatographic separation is typically achieved on a reversed-phase column, separating the parent compound from its more polar metabolites. The eluent is then introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. researchgate.net Full-scan mass spectrometry can be used to search for expected metabolites, while tandem mass spectrometry (MS/MS) provides structural information by fragmenting precursor ions, aiding in the tentative identification of metabolic products. nih.gov Potential metabolic pathways for this compound could include hydroxylation of the aromatic ring, hydrolysis of the amide bond, or other phase I and phase II transformations.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. researchgate.net For the analysis of metabolites, which are often non-volatile, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.net This might involve silylation or acylation of polar functional groups. The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized (commonly by electron ionization) and detected by the mass spectrometer. phytojournal.com The resulting mass spectra, which exhibit extensive fragmentation, can be compared against spectral libraries (like the NIST database) for metabolite identification. phytojournal.com
Interactive Data Table: Application of Hyphenated Techniques for Metabolite Profiling
| Technique | Sample Preparation | Separation Principle | Ionization | Key Advantages for Metabolite ID |
| LC-MS/MS | Protein Precipitation, LLE, SPE | Liquid-phase partitioning | ESI, APCI | High sensitivity, suitable for polar/non-volatile metabolites, structural info from MS/MS. |
| GC-MS | LLE, SPE, Derivatization | Gas-phase partitioning based on volatility | Electron Ionization (EI) | High chromatographic resolution, extensive fragmentation aids library matching. |
Development of Bioanalytical Methods for this compound in Biological Matrices (Non-Human)
The development of robust and reliable bioanalytical methods is essential for the quantitative determination of this compound in non-human biological matrices like plasma, blood, or tissue homogenates. nih.gov Such methods are critical for pharmacokinetic and metabolism studies. LC-MS/MS is the predominant platform for quantitative bioanalysis due to its superior sensitivity, specificity, and speed. researchgate.netnih.gov
The development process involves several key stages:
Sample Preparation: The primary goal is to extract the analyte and a suitable internal standard (IS) from the complex biological matrix, removing interfering components like proteins and phospholipids. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partition coefficient.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Chromatography: High-performance liquid chromatography (HPLC) is used to separate the analyte from the IS and any remaining endogenous matrix components before they enter the mass spectrometer. Reversed-phase chromatography with a C18 column is commonly employed, using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometry: Tandem mass spectrometry is used for detection and quantification. The instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity.
Method Validation: Before a method can be used for sample analysis, it must undergo rigorous validation to ensure its reliability. uci.edu Validation is performed according to guidelines from regulatory agencies and typically assesses the following parameters:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range is established with a specific lower limit of quantification (LLOQ).
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term storage, long-term storage).
Interactive Data Table: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision | Repeatability of measurements, expressed as coefficient of variation (CV). | CV ≤15% (≤20% at LLOQ). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy and Precision within 20%. |
| Stability | Analyte stability under various storage and processing conditions. | Concentration change within ±15% of the initial value. |
Preclinical Pharmacokinetics and Metabolism of R 2 2,6 Dichlorophenoxy Propanamide
Absorption and Distribution Studies in Animal Models
No specific studies detailing the absorption and distribution of (R)-2-(2,6-Dichlorophenoxy)propanamide in any preclinical animal models were identified. Information regarding its oral bioavailability, rate and extent of absorption, and its distribution into various tissues and organs is not present in the public domain.
Metabolic Pathways and Metabolite Identification in Vitro and in Animal Models
There is no published research that has investigated the metabolic pathways of this compound. This includes a lack of information on its enzymatic biotransformation and any potential conjugation reactions.
Enzymatic Biotransformation (e.g., Cytochrome P450 involvement)
While cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the phase I metabolism of many xenobiotics, the specific CYP isoforms that might be involved in the metabolism of this compound have not been identified. In vitro studies using liver microsomes or recombinant CYP enzymes, which are standard methods to determine the metabolic pathways of new chemical entities, have not been published for this compound.
Conjugation Reactions
Similarly, there is no information available on the phase II metabolism of this compound. It is unknown whether the parent compound or any of its potential phase I metabolites undergo conjugation reactions such as glucuronidation, sulfation, or glutathione conjugation to facilitate their excretion.
Excretion Routes and Clearance Mechanisms in Preclinical Species
Data on the routes of excretion (e.g., renal, biliary) and the clearance mechanisms of this compound in any preclinical species are absent from the scientific literature. Without such studies, it is not possible to determine the primary elimination pathways or the rate at which the compound is removed from the body.
Influence of Stereochemistry on Pharmacokinetic Parameters of this compound
The stereochemistry of a chiral molecule can significantly influence its pharmacokinetic properties. However, as there is no pharmacokinetic data for the (R)-enantiomer, it is also not possible to compare it to its (S)-enantiomer or the racemic mixture. The impact of its specific three-dimensional structure on its absorption, distribution, metabolism, and excretion remains uninvestigated.
Species Differences in Metabolism of this compound
Comparative metabolism studies in different preclinical species (e.g., rats, dogs, monkeys) are crucial for understanding potential species-specific metabolic pathways and for predicting human metabolism. No such studies have been published for this compound, making it impossible to discuss any species differences in its metabolic profile.
Derivatives and Analogues of R 2 2,6 Dichlorophenoxy Propanamide in Research
Design Rationale for Novel Analogues
Information regarding the specific design rationale for novel therapeutic analogues of (R)-2-(2,6-Dichlorophenoxy)propanamide is not available in the reviewed scientific literature. Generally, the design of new analogues of a lead compound is guided by its known biological activity and mechanism of action. For the broader class of aryloxyphenoxypropionates, their herbicidal action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses. sdiarticle3.comresearchgate.net However, there is no publicly available research that outlines a therapeutic hypothesis or a specific design strategy for targeting human enzymes or receptors with derivatives of this compound.
Biological Evaluation of Derivatives in Preclinical Models
There is a notable absence of published data on the biological evaluation of this compound derivatives in preclinical models for any therapeutic indication. Such studies would typically involve in vitro assays to determine potency and selectivity against a specific biological target, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic properties. The lack of this information suggests that either this area of research has not been pursued, or the results have not been publicly disclosed.
Exploration of New Chemical Space around the Core Structure
The exploration of new chemical space around a core scaffold is a critical aspect of modern drug discovery. This process often involves computational methods and combinatorial chemistry to generate diverse libraries of related compounds. However, there are no specific reports detailing the systematic exploration of the chemical space around the this compound scaffold for the discovery of new bioactive molecules.
Future Directions and Research Gaps in the Study of R 2 2,6 Dichlorophenoxy Propanamide
Unexplored Biological Activities and Mechanisms
Currently, there is no publicly available information detailing the biological activities or mechanisms of action for (R)-2-(2,6-Dichlorophenoxy)propanamide. The primary research gap is the initial screening of this compound against a wide array of biological targets to identify any potential therapeutic relevance. Future research should prioritize broad-spectrum screening to uncover any unforeseen activities.
Potential Areas for Initial Investigation:
| Target Class | Rationale for Screening | Potential Therapeutic Areas |
| Ion Channels | The dichlorophenoxy moiety is present in compounds known to modulate ion channels. | Epilepsy, Neuropathic Pain, Cardiac Arrhythmias |
| GPCRs | The structural features could allow for interaction with various G-protein coupled receptors. | Inflammation, Metabolic Disorders, CNS Disorders |
| Enzymes | The propanamide structure could act as a scaffold for enzyme inhibition. | Oncology, Infectious Diseases, Metabolic Disorders |
Subsequent mechanistic studies would be entirely dependent on the outcomes of these initial screening efforts. Any confirmed "hits" would necessitate further investigation to elucidate the precise molecular interactions and signaling pathways involved.
Opportunities for Medicinal Chemistry Optimization
In the absence of a known biological target or activity, any discussion of medicinal chemistry optimization for this compound is purely speculative. However, should a biological activity be identified, a systematic structure-activity relationship (SAR) study would be the logical next step. pnrjournal.comnih.govpatsnap.com
Hypothetical SAR Exploration Strategy:
| Molecular Region | Potential Modifications | Desired Outcomes |
| Dichlorophenyl Ring | Alteration of substitution pattern (e.g., 2,4-dichloro, 3,5-dichloro) or replacement with other halogenated or non-halogenated aromatic systems. | Improved potency, selectivity, and metabolic stability. |
| Propanamide Linker | Variation of the methyl group, exploration of different stereochemistries, or replacement with alternative linkers. | Enhanced binding affinity and optimized pharmacokinetic properties. |
| Amide Terminus | Substitution with various functional groups to alter polarity, solubility, and hydrogen bonding capacity. | Improved absorption, distribution, metabolism, and excretion (ADME) profile. |
This iterative process of design, synthesis, and testing would be essential to transform a hypothetical "hit" into a viable lead compound. biobide.comresearchgate.net
Integration of Omics Data for Systems-Level Understanding
Should this compound demonstrate significant biological activity in cellular models, the integration of "omics" data would provide a comprehensive, systems-level understanding of its effects. nih.govplos.org These technologies can offer unbiased insights into the compound's mechanism of action and potential off-target effects. nih.gov
Potential Omics Approaches:
| Omics Technology | Potential Insights |
| Transcriptomics | Identification of genes and signaling pathways whose expression is altered by the compound. nih.govscienceopen.com |
| Proteomics | Characterization of changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.govscienceopen.com |
| Metabolomics | Analysis of alterations in metabolic pathways, which can reveal unexpected cellular responses and potential toxicities. nih.govscienceopen.comsemanticscholar.org |
By integrating these multi-omics datasets, researchers could construct a detailed molecular signature of the compound's activity, facilitating biomarker discovery and a deeper understanding of its systemic impact. nih.gov
Development of Advanced Preclinical Models for Further Research
Following the initial characterization of this compound's biological activity, the use of advanced preclinical models would be crucial for validating its therapeutic potential and assessing its safety in a more physiologically relevant context. nih.gov
Progression of Preclinical Models:
| Model Type | Purpose | Examples |
| 3D Cell Cultures/Organoids | To study the compound's effects in a more complex, tissue-like environment, providing insights into cell-cell interactions and tissue-specific responses. nih.govnih.gov | Disease-specific organoids (e.g., tumor organoids, neuronal spheroids). nih.gov |
| In Vivo Animal Models | To evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism setting. | Rodent models of relevant diseases (e.g., epilepsy, cancer, inflammatory conditions). nih.govnih.gov |
The choice of preclinical models would be dictated by the specific biological activity and intended therapeutic application of the compound.
Collaborative Research Opportunities and Interdisciplinary Approaches
Given the foundational level of research required, the study of this compound would greatly benefit from collaborative and interdisciplinary efforts.
Potential Collaborative Frameworks:
Academia-Industry Partnerships: Academic labs could conduct initial high-throughput screening and mechanistic studies, with industry partners providing resources for medicinal chemistry optimization, preclinical development, and commercialization.
Consortia of Researchers: Bringing together experts in synthetic chemistry, pharmacology, computational biology, and clinical medicine would accelerate the research process and provide a more comprehensive evaluation of the compound's potential.
Open Science Initiatives: Sharing data and findings openly could stimulate broader interest in the compound and prevent duplicative efforts, fostering a more efficient path to discovery.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-2-(2,6-Dichlorophenoxy)propanamide?
The synthesis typically involves three stages: (1) preparation of the phenoxypropanoic acid precursor, (2) activation of the carboxylic acid, and (3) coupling with an amine. For example, (R)-2-(2,6-dichlorophenoxy)propanoic acid can be synthesized via hydrolysis of its ethyl ester using aqueous potassium hydroxide (KOH) under reflux, followed by acidification . The activated acid (e.g., as an acyl chloride or via carbodiimide coupling) is then reacted with ammonia or a protected amine. Key reagents include DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation, with yields optimized in anhydrous solvents like dichloromethane .
Q. How can the enantiomeric purity of this compound be validated?
Chiral HPLC or polarimetry are standard methods. For HPLC, columns such as Chiralpak IA or IB with hexane/isopropanol mobile phases resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm stereochemistry by analyzing spatial interactions between the chiral center and adjacent groups (e.g., dichlorophenoxy substituents) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the methine proton (δ ~4.7–5.1 ppm, q) adjacent to the amide carbonyl and aromatic protons (δ ~6.8–7.4 ppm) .
- HRMS : Expected molecular ion [M+H]+ for C₉H₈Cl₂NO₂ is 248.0; deviations indicate impurities or adducts .
- IR : Strong absorbance at ~1650–1700 cm⁻¹ confirms the amide C=O stretch .
Advanced Research Questions
Q. How does stereochemistry at the propanamide chiral center influence biological activity?
Enantiomers often exhibit divergent bioactivity. For example, (R)-configured analogs in related phenoxyacetamides show enhanced binding to microbial targets (e.g., Pseudomonas enzymes) compared to (S)-forms due to steric complementarity in hydrophobic pockets. Activity differences of >10-fold have been observed in inhibition assays .
Q. What structural modifications improve metabolic stability without compromising efficacy?
- Amide substituents : Replacing the primary amide (-NH₂) with N-alkyl groups (e.g., methyl, cyclopropyl) reduces susceptibility to amidase degradation.
- Phenoxy ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances oxidative stability .
- Propanamide backbone : Fluorination at C-3 slows hepatic clearance, as seen in pharmacokinetic studies of analogous compounds .
Q. How can contradictory bioassay data from different research groups be resolved?
Discrepancies may arise from:
- Impurity profiles : Residual solvents (e.g., DMSO) or byproducts (e.g., hydrolyzed acids) can artifactually modulate activity. LC-MS purity checks (>98%) are critical .
- Assay conditions : Ionic strength and pH affect protonation states. For example, activity against ion channels may vary between pH 7.4 (physiological) and 6.5 (lysosomal) .
- Cell line variability : Use isogenic cell lines and confirm target expression via Western blot .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage?
Q. How can computational tools predict SAR for novel derivatives?
- Docking studies : Software like AutoDock Vina models interactions with targets (e.g., cytochrome P450 enzymes). The dichlorophenoxy moiety often occupies hydrophobic subpockets .
- QSAR models : Hammett constants (σ) for substituents on the phenoxy ring correlate with logP and IC₅₀ values in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
